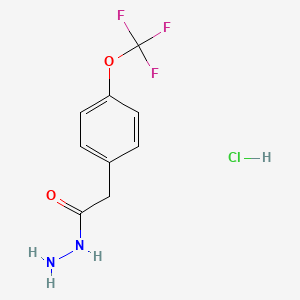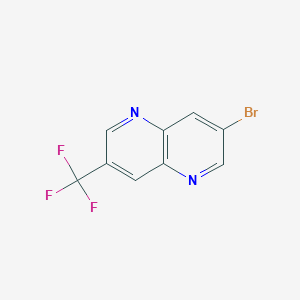
3-Bromo-7-(trifluoromethyl)-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-(trifluoromethyl)-1,5-naphthyridine, also known by its systematic name 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine , is a heterocyclic compound with the chemical formula C₇H₃BrF₃N₃. It belongs to the class of imidazo[1,2-a]pyrimidines and features a bromine atom and a trifluoromethyl group attached to the imidazo ring system .
Métodos De Preparación
Synthetic Routes: The synthesis of 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves several steps
Starting Material: The synthesis typically begins with commercially available 3-bromo-7-hydroxyimidazo[1,2-a]pyrimidine.
Trifluoromethylation: The hydroxy group is replaced by a trifluoromethyl group using appropriate reagents (e.g., trifluoromethyl iodide or trifluoromethyl copper reagents).
Bromination: The trifluoromethylated intermediate is then brominated to yield 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.
- Trifluoromethylation and bromination reactions are typically carried out under inert atmosphere (nitrogen or argon) and at controlled temperatures.
- Solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used.
- Catalysts or reagents like copper salts, palladium complexes, or N-bromosuccinimide (NBS) facilitate the reactions.
Industrial Production: While there isn’t a specific industrial-scale production method mentioned in the literature, the compound can be synthesized on a larger scale using similar principles.
Análisis De Reacciones Químicas
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to introduce different functional groups.
Redox Reactions: It may undergo oxidation or reduction processes.
Cross-Coupling Reactions: For example, Suzuki–Miyaura cross-coupling reactions can lead to C–C bond formation.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It can serve as a probe to investigate biological targets.
Materials Science: Its properties may be useful in designing functional materials.
Mecanismo De Acción
The exact mechanism of action for 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine depends on its specific application. It could interact with cellular receptors, enzymes, or signaling pathways.
Comparación Con Compuestos Similares
While I don’t have a specific list of similar compounds, it’s worth noting that the trifluoromethyl group and bromine substitution confer unique properties to this compound. Researchers often compare it with related heterocycles to understand its distinct features.
Propiedades
Fórmula molecular |
C9H4BrF3N2 |
|---|---|
Peso molecular |
277.04 g/mol |
Nombre IUPAC |
3-bromo-7-(trifluoromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H4BrF3N2/c10-6-2-8-7(15-4-6)1-5(3-14-8)9(11,12)13/h1-4H |
Clave InChI |
LSTCMJXOAWFUMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1N=CC(=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
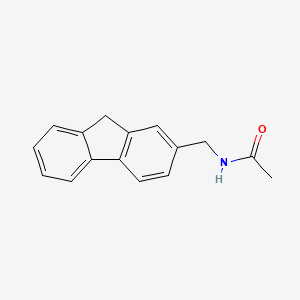
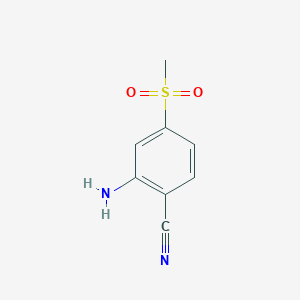
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
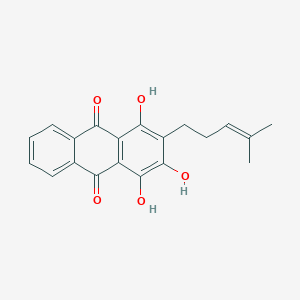

![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
